molecular formula C11H17NO B1498912 3-Amino-3-(4-ethyl-phenyl)-propan-1-ol

3-Amino-3-(4-ethyl-phenyl)-propan-1-ol

Cat. No.: B1498912
M. Wt: 179.26 g/mol
InChI Key: MGRRVHFTVLLDIU-UHFFFAOYSA-N
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Description

3-Amino-3-(4-ethyl-phenyl)-propan-1-ol is a secondary alcohol and aromatic amine with the molecular formula C₁₁H₁₇NO. The compound features a propanol backbone substituted with an amino group and a 4-ethylphenyl moiety at the third carbon. The ethyl group on the phenyl ring contributes to its electron-donating properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-amino-3-(4-ethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3

InChI Key

MGRRVHFTVLLDIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Hazard Profile (If Available)
3-Amino-3-(4-ethyl-phenyl)-propan-1-ol 4-Ethyl C₁₁H₁₇NO 179.26 Potential intermediate; moderate lipophilicity due to ethyl group Not explicitly reported
3-Amino-3-(2-aminophenyl)propan-1-ol 2-Amino C₉H₁₄N₂O 166.22 Laboratory chemical; dual amino groups enhance polarity H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation)
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol HCl 4-CF₃ C₁₀H₁₂F₃NO·HCl 255.66 Enhanced stability and solubility (HCl salt); electron-withdrawing CF₃ group No hazard data provided
3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol 4-Isopropyl C₁₂H₁₉NO 193.29 Increased steric bulk; potential for altered receptor binding Not reported
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol 2,4-Dichloro C₉H₁₁Cl₂NO 220.10 High lipophilicity; possible bioaccumulation risks Not reported
3-(4-Aminophenoxy)propan-1-ol 4-Aminophenoxy C₉H₁₃NO₂ 179.22 Ether linkage increases flexibility; applications in polymer chemistry No hazard data available

Key Comparative Insights

Electronic Effects
  • Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in CAS 787615-24-1 improves metabolic stability and may enhance binding to hydrophobic pockets in biological targets .
Physicochemical Properties
  • Lipophilicity: The 4-ethyl substituent offers a balance between hydrophobicity and steric hindrance. In contrast, the dichloro-substituted analog (C₉H₁₁Cl₂NO) is more lipophilic, which could affect membrane permeability and pharmacokinetics .
  • Solubility : The hydrochloride salt form of the trifluoromethyl analog (CAS 787615-24-1) likely exhibits higher aqueous solubility than the free base form of the target compound .
Toxicological Profiles
  • The 2-aminophenyl analog (CAS 886364-15-4) demonstrates acute oral toxicity (H302) and irritancy (H315/H319), possibly due to the dual amino groups increasing reactivity . The absence of such substituents in the target compound may reduce these risks.
  • Chlorinated analogs (e.g., 2,4-dichloro derivative) may pose higher environmental persistence and toxicity due to halogenation .

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